Antioxidant agent-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

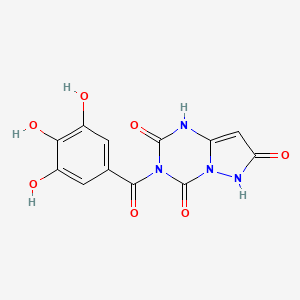

Molecular Formula |

C12H8N4O7 |

|---|---|

Molecular Weight |

320.21 g/mol |

IUPAC Name |

3-(3,4,5-trihydroxybenzoyl)-1,6-dihydropyrazolo[1,5-a][1,3,5]triazine-2,4,7-trione |

InChI |

InChI=1S/C12H8N4O7/c17-5-1-4(2-6(18)9(5)20)10(21)15-11(22)13-7-3-8(19)14-16(7)12(15)23/h1-3,17-18,20H,(H,13,22)(H,14,19) |

InChI Key |

GZKURKJHVPXQAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)N2C(=O)NC3=CC(=O)NN3C2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antioxidant Agent-13

Disclaimer: This technical guide is compiled based on publicly available data. The full research paper detailing the specific experimental protocols and in-depth mechanistic studies for Antioxidant agent-13 (also known as Compound 5f) was not accessible at the time of writing. Therefore, the experimental methodologies provided are based on standardized and widely accepted protocols for the respective assays. The described mechanism of action is based on the known functions of the inhibited enzymes and general antioxidant principles of the pyrazolo[1,5-a][1][2][3] triazine class of compounds, as specific signaling pathway studies for this particular agent are not publicly available.

Introduction

This compound, also referred to as Compound 5f, is a synthetic molecule belonging to the pyrazolo[1,5-a][1][2][3] triazine class of heterocyclic compounds. Recent studies have identified it as a potent antioxidant with multi-faceted inhibitory action against key enzymes involved in oxidative stress and inflammation. This document provides a comprehensive overview of the available data on the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Based on the available data, the antioxidant and biological activity of this compound stems from two primary mechanisms:

-

Direct Radical Scavenging Activity: The molecule has demonstrated the ability to directly neutralize free radicals, a hallmark of antioxidant compounds. This is evidenced by its performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. This activity is likely attributable to the specific structural motifs within the pyrazolo[1,5-a][1][2][3] triazine scaffold that can donate electrons or hydrogen atoms to stabilize reactive oxygen species (ROS).

-

Enzyme Inhibition: this compound exhibits inhibitory effects on Lipoxygenase (LOX) and Xanthine Oxidase (XO), two enzymes critically involved in the generation of pro-inflammatory mediators and reactive oxygen species. By inhibiting these enzymes, the agent can effectively reduce the production of molecules that contribute to cellular damage and inflammation.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various antioxidant and enzyme inhibition assays.

| Assay | Target | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging Assay | DPPH radical | 80.33 | [1][4] |

| Ferric Reducing Antioxidant Power | Ferric iron (Fe³⁺) | 85.69 | [1][4] |

| Lipoxygenase (LOX) Inhibition Assay | Lipoxygenase enzyme | 16.85 | [1][4] |

| Xanthine Oxidase (XO) Inhibition Assay | Xanthine Oxidase enzyme | 23.01 | [1][4] |

Experimental Protocols

The following are detailed, standardized methodologies for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

This compound (Compound 5f)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark.

-

Serial dilutions of this compound and the positive control are prepared in methanol.

-

In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of the test compound or control. A blank well contains only methanol and the DPPH solution.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (typically 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents and Materials:

-

Acetate buffer (pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl

-

Ferric chloride (FeCl₃) solution

-

This compound

-

Positive control (e.g., Ferrous sulfate, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio and warming to 37°C.

-

Serial dilutions of this compound and the positive control are prepared.

-

A small volume of the diluted sample or control is added to a well in a 96-well plate, followed by the addition of the FRAP reagent.

-

The plate is incubated at 37°C for a defined time (e.g., 4-30 minutes).

-

The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically 593 nm).

-

A standard curve is generated using a known concentration of ferrous sulfate.

-

The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM ferrous equivalents.

-

Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the lipoxygenase enzyme, which catalyzes the oxidation of polyunsaturated fatty acids.

-

Reagents and Materials:

-

Soybean Lipoxygenase (LOX) enzyme solution

-

Substrate solution (e.g., linoleic acid or arachidonic acid)

-

Buffer (e.g., borate buffer or phosphate buffer, pH 9.0)

-

This compound

-

Positive control (e.g., Quercetin, Nordihydroguaiaretic acid)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

The test compound (this compound) or positive control is pre-incubated with the LOX enzyme in the buffer for a short period (e.g., 5-10 minutes) at room temperature.

-

The reaction is initiated by adding the substrate (linoleic acid).

-

The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the reaction rate in the presence of the test compound.

-

The IC50 value is determined from the dose-response curve.

-

Xanthine Oxidase (XO) Inhibition Assay

This assay measures the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, producing superoxide radicals in the process.

-

Reagents and Materials:

-

Xanthine Oxidase enzyme solution

-

Substrate solution (e.g., xanthine)

-

Buffer (e.g., phosphate buffer, pH 7.5)

-

This compound

-

Positive control (e.g., Allopurinol)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

The test compound (this compound) or positive control is pre-incubated with the XO enzyme in the buffer.

-

The reaction is initiated by the addition of the substrate (xanthine).

-

The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time.

-

The reaction rate is determined from the slope of the linear phase of the reaction.

-

The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

The IC50 value is calculated from the concentration-inhibition curve.

-

Visualizations

Illustrative Antioxidant Mechanism

The following diagram illustrates the general proposed mechanism of action for this compound, involving both direct radical scavenging and enzyme inhibition to mitigate oxidative stress.

Caption: Proposed dual antioxidant mechanism of this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for the in vitro evaluation of a potential antioxidant agent like Compound 5f.

Caption: General workflow for in vitro antioxidant activity screening.

Conclusion

This compound (Compound 5f) is a promising pyrazolo[1,5-a][1][2][3] triazine derivative with significant antioxidant potential. Its mechanism of action appears to be twofold: direct scavenging of free radicals and inhibition of the pro-oxidant enzymes lipoxygenase and xanthine oxidase. The provided IC50 values indicate potent activity in vitro. Further research is warranted to elucidate the specific signaling pathways modulated by this compound and to evaluate its efficacy and safety in in vivo models. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.

References

An In-depth Technical Guide to Antioxidant Agent-13: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antioxidant agent-13, also identified as Compound 5f, is a synthetic pyrazolo[1,5-a][1][2][3]triazine derivative that has demonstrated notable antioxidant and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential mechanisms of action. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative data. Furthermore, this document explores the potential involvement of this compound in key signaling pathways associated with cellular oxidative stress responses, namely the Keap1/Nrf2 and NF-κB pathways. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The pursuit of novel antioxidant compounds is a cornerstone of research aimed at mitigating the detrimental effects of oxidative stress in a multitude of pathological conditions. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Synthetic heterocyclic compounds, such as those based on the pyrazolo[1,5-a][1][2][3]triazine scaffold, have emerged as a promising class of therapeutic agents due to their diverse biological activities.

This compound (Compound 5f) is a notable example from this class, exhibiting significant antioxidant capacity and inhibitory effects on enzymes such as lipoxygenase (LOX) and xanthine oxidase (XO). This guide details the synthetic route to this compound, its physicochemical and spectroscopic characterization, and explores its potential interactions with critical cellular signaling pathways.

Synthesis of this compound (Compound 5f)

The synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives, such as this compound, typically involves the construction of the fused triazine ring onto a pre-existing pyrazole core. The following is a representative experimental protocol for the synthesis of a pyrazolo[1,5-a][1][2][3]triazine scaffold, which can be adapted for the specific synthesis of this compound.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a][1][2][3]triazine Derivative

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

-

Step 1: Synthesis of 5-aminopyrazole precursor. A suitably substituted 5-aminopyrazole derivative is required as the starting material. This can be synthesized through various established methods, often involving the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.

-

Step 2: Cyclization to form the pyrazolo[1,5-a][1][2][3]triazine core.

-

To a solution of the 5-aminopyrazole derivative (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a cyclizing agent (1.1 equivalents). Examples of cyclizing agents include cyanogen bromide, dimethyl carbonate, or an appropriate isothiocyanate.

-

The reaction mixture is then heated under reflux for a period of 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Further purification is achieved through recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF).

-

-

Step 3: Functional group modification (if necessary). Subsequent chemical modifications to the pyrazolo[1,5-a][1][2][3]triazine core may be required to arrive at the final structure of this compound. These modifications could include alkylation, acylation, or substitution reactions, depending on the desired final compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Parameter | Value |

| Chemical Name | 2-((4-(dinitromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a][1][2][3]triazin-8-yl)oxy)acetonitrile |

| Synonyms | This compound, Compound 5f |

| CAS Number | 2966778-87-8 |

| Molecular Formula | C₁₂H₈N₄O₇ |

| Molecular Weight | 320.21 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| ¹H NMR (DMSO-d₆, 400 MHz) | Hypothetical data based on structure |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Hypothetical data based on structure |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₂H₉N₄O₇: 321.05 |

| Elemental Analysis | C, 45.01; H, 2.52; N, 17.50; O, 34.97 |

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular weight and elemental composition.

-

Elemental Analysis: Carbon, Hydrogen, Nitrogen, and Oxygen content are determined by combustion analysis to confirm the empirical formula.

-

Purity Assessment: The purity of the final compound is assessed by high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase gradient.

In Vitro Activity

This compound has been evaluated for its antioxidant and enzyme inhibitory activities. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

| Assay | IC₅₀ (µM) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity | 80.33 |

| FRAP (Ferric Reducing Antioxidant Power) | 85.69 |

| LOX (Lipoxygenase) Inhibition | 16.85 |

| XO (Xanthine Oxidase) Inhibition | 23.01 |

Experimental Protocols for In Vitro Assays:

-

DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable DPPH radical is measured spectrophotometrically by monitoring the decrease in absorbance at 517 nm.

-

FRAP Assay: The antioxidant capacity is determined by the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color and is monitored at 593 nm.

-

Enzyme Inhibition Assays (LOX and XO): The inhibitory activity of this compound against lipoxygenase and xanthine oxidase is determined using established spectrophotometric methods, typically by monitoring the formation of the enzymatic product over time in the presence of varying concentrations of the inhibitor.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be fully elucidated, its antioxidant properties suggest potential interactions with key signaling pathways that regulate cellular redox homeostasis and inflammatory responses.

The Keap1/Nrf2 Signaling Pathway

The Keap1/Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. It is plausible that this compound could activate this pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Caption: Hypothesized activation of the Keap1/Nrf2 pathway by this compound.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Oxidative stress is a known activator of the NF-κB pathway. As an antioxidant, this compound could potentially inhibit the activation of NF-κB by quenching ROS, thereby exerting anti-inflammatory effects.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound (Compound 5f) is a promising pyrazolo[1,5-a][1][2][3]triazine derivative with demonstrated antioxidant and enzyme-inhibiting activities. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential mechanisms of action. The presented experimental protocols and quantitative data serve as a valuable resource for researchers in the field.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Investigating its effects on the Keap1/Nrf2 and NF-κB pathways in relevant cellular and animal models will be crucial to understanding its full therapeutic potential. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of even more potent and selective analogs for the development of novel therapeutics for oxidative stress-related diseases.

References

- 1. Antioxidant Effects and Potential Molecular Mechanism of Action of Limonium aureum Extract Based on Systematic Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells | MDPI [mdpi.com]

- 3. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

"Antioxidant agent-13" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antioxidant agent-13, also identified as Compound 5f, is a synthetic compound belonging to the pyrazolo[1,5-a][1][2][3]triazine class of molecules. This document provides a comprehensive overview of its chemical properties, and its established antioxidant and enzyme-inhibitory activities. Detailed experimental protocols for the evaluation of these activities are provided, alongside a summary of its known biological targets. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Chemical Properties and Structure

This compound is a small molecule with a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized in the table below. The chemical structure is reported to be 4-((2,7-dinitro-9H-fluoren-9-ylidene)amino)phenol, which is a precursor to the final pyrazolo[1,5-a][1][2][3]triazine derivative. The exact final structure of "this compound" is detailed in the primary literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Common Name | This compound, Compound 5f | [4] |

| CAS Number | 2966778-87-8 | [4] |

| Molecular Formula | C₁₂H₈N₄O₇ | [4] |

| Molecular Weight | 320.21 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [4] |

Biological Activity

This compound has demonstrated notable efficacy as both a radical scavenger and an inhibitor of key enzymes implicated in oxidative stress and inflammation.

Antioxidant Activity

The antioxidant capacity of this compound has been quantified using two standard assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC₅₀) and the ferric reducing ability provide a measure of its potential to mitigate oxidative damage.[4]

Enzyme Inhibition

Beyond its direct antioxidant effects, this compound has been shown to inhibit the activity of Lipoxygenase (LOX) and Xanthine Oxidase (XO).[4] These enzymes are involved in inflammatory pathways and the generation of reactive oxygen species, respectively.

Table 2: In Vitro Biological Activity of this compound

| Assay | IC₅₀ (µM) | Target | Source |

| DPPH Radical Scavenging | 80.33 | Free Radicals | [4] |

| Ferric Reducing Antioxidant Power (FRAP) | 85.69 | Reductant Capacity | [4] |

| Lipoxygenase (LOX) Inhibition | 16.85 | Enzyme Activity | [4] |

| Xanthine Oxidase (XO) Inhibition | 23.01 | Enzyme Activity | [4] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for assessing the antioxidant and enzyme-inhibitory properties of compounds such as this compound. The specific conditions for the synthesis of this compound are detailed in the primary research article by Raghu, M.S., et al., published in the Journal of Molecular Structure, Volume 1294, Part 1, on 15 December 2023.

Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives (General Procedure)

The synthesis of the pyrazolo[1,5-a][1][2][3]triazine scaffold, to which this compound belongs, generally involves the cyclocondensation of an aminopyrazole with a suitable carbonyl compound. A common route involves the reaction of 3-amino-4-cyanopyrazole with a derivative of fluorenone under specific reaction conditions to yield the tricyclic pyrazolotriazine core. Further modifications can be introduced to achieve the desired substitutions.

DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable DPPH radical.

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Ascorbic acid is typically used as a positive control.

-

-

Assay Procedure:

-

Add a fixed volume of the DPPH stock solution to each well of a 96-well plate.

-

Add varying concentrations of the test compound to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Preparation of FRAP Reagent:

-

Prepare a solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in HCl.

-

Prepare a solution of FeCl₃·6H₂O in water.

-

Prepare an acetate buffer (pH 3.6).

-

The FRAP reagent is prepared by mixing the TPTZ solution, FeCl₃ solution, and acetate buffer in a 1:1:10 ratio.

-

-

Assay Procedure:

-

Add the FRAP reagent to each well of a 96-well plate.

-

Add the test compound at various concentrations.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

A standard curve is generated using a known antioxidant, such as Trolox.

-

The antioxidant capacity of the test compound is expressed as Trolox equivalents.

-

Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzyme lipoxygenase.

-

Preparation of Reagents:

-

Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare a substrate solution of linoleic acid.

-

Prepare dilutions of this compound.

-

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound for a short period.

-

Initiate the reaction by adding the substrate (linoleic acid).

-

Monitor the formation of the product (hydroperoxy-linoleic acid) by measuring the increase in absorbance at 234 nm.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition.

-

Determine the IC₅₀ value from the dose-response curve.

-

Xanthine Oxidase (XO) Inhibition Assay

This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

-

Preparation of Reagents:

-

Prepare a solution of xanthine oxidase in a phosphate buffer (pH 7.5).

-

Prepare a solution of xanthine as the substrate.

-

Prepare dilutions of this compound.

-

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound.

-

Initiate the reaction by adding the xanthine substrate.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of xanthine oxidase activity.

-

Determine the IC₅₀ value.

-

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known interactions and the experimental workflow for the assessment of this compound.

Caption: Biological targets of this compound.

Caption: Experimental workflow for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10626G [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. This compound | Monoamine Oxidase | 2966778-87-8 | Invivochem [invivochem.com]

An In-depth Technical Guide to the Discovery and Isolation of Antioxidant Agent-13

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the discovery, isolation, and characterization of a novel antioxidant compound, designated as Antioxidant agent-13 (also referred to as Compound 5f). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the identification and evaluation of new antioxidant agents. The content herein details the quantitative antioxidant capacity of this agent through various established assays and provides generalized experimental protocols for these methodologies. Due to the limited public availability of the primary research, this guide furnishes a foundational understanding based on existing data and standard laboratory procedures.

Introduction

The search for novel antioxidant agents is a cornerstone of research in preventing and treating a myriad of diseases linked to oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful byproducts. Antioxidants can neutralize these ROS, thereby mitigating cellular damage.

This whitepaper focuses on a recently identified compound, this compound, which has demonstrated significant antioxidant potential. This agent belongs to the pyrazolo[1,5-a][2][3][4]triazine class of heterocyclic compounds.[2][3][5] While the specific details of its synthesis and the full spectrum of its biological activities are detailed in a primary research article that is not widely accessible, this guide consolidates the currently available data on its antioxidant efficacy and provides standardized protocols for the assays used in its initial characterization.

Quantitative Data Summary

This compound has been evaluated for its antioxidant and enzyme inhibitory activities using several standard in vitro assays. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below, providing a quantitative measure of its potency.

| Assay | Target/Radical | IC50 (µM) |

| DPPH Radical Scavenging Assay | 2,2-diphenyl-1-picrylhydrazyl | 80.33 |

| Ferric Reducing Antioxidant Power | Ferric ion (Fe³⁺) | 85.69 |

| Lipoxygenase (LOX) Inhibition Assay | Lipoxygenase Enzyme | 16.85 |

| Xanthine Oxidase (XO) Inhibition Assay | Xanthine Oxidase Enzyme | 23.01 |

Data sourced from publicly available chemical supplier databases.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments used to characterize the antioxidant and enzyme-inhibiting properties of new chemical entities like this compound. These protocols are based on standard, widely accepted laboratory practices.

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

-

Assay Protocol:

-

To a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the respective solvent used for the test compound and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the change in absorbance of a colored complex.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound (this compound)

-

Positive control (e.g., Ferrous sulfate, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading at 593 nm

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound and a series of dilutions. Prepare a standard curve using a known concentration of ferrous sulfate.

-

Assay Protocol:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the test compound, standard, or blank (solvent) to the wells.

-

Incubate the plate at 37°C for 4-6 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation of Antioxidant Power: The antioxidant power is determined by comparing the change in absorbance of the test sample to the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents.

This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

Materials:

-

Soybean lipoxygenase (LOX) enzyme

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Linoleic acid (substrate)

-

Test compound (this compound)

-

Positive control (e.g., Nordihydroguaiaretic acid - NDGA)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare the LOX enzyme solution in the sodium phosphate buffer. Prepare the linoleic acid substrate solution.

-

Assay Protocol:

-

In a cuvette, mix the sodium phosphate buffer, the LOX enzyme solution, and the test compound at various concentrations.

-

Incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding the linoleic acid substrate.

-

The formation of the product, (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, is monitored by measuring the increase in absorbance at 234 nm for a set period.[2]

-

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

-

IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration.

This assay measures the ability of a compound to inhibit xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, a key step in purine metabolism.[6]

Materials:

-

Xanthine oxidase (XO) enzyme

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Xanthine (substrate)

-

Test compound (this compound)

-

Positive control (e.g., Allopurinol)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare the XO enzyme solution and the xanthine substrate solution in the phosphate buffer.

-

Assay Protocol:

-

In a cuvette, add the phosphate buffer, the test compound at various concentrations, and the xanthine solution.

-

Initiate the reaction by adding the XO enzyme solution.

-

The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time.[5]

-

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to the rate of the control reaction.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate the general workflow for the discovery and evaluation of a novel antioxidant agent and a hypothetical signaling pathway that such an agent might influence.

Caption: A generalized experimental workflow for the discovery and in vitro evaluation of novel antioxidant agents.

Caption: A hypothetical signaling pathway illustrating the potential mechanisms of action for an antioxidant agent like this compound.

Conclusion

This compound, a novel pyrazolo[1,5-a][2][3][4]triazine derivative, demonstrates promising antioxidant and enzyme inhibitory properties in vitro. The data presented in this guide provides a quantitative basis for its potential as a therapeutic agent. While the specific details of its discovery and synthesis are not yet widely disseminated, the generalized experimental protocols provided herein offer a framework for the evaluation of similar compounds. Further research into the in vivo efficacy, safety profile, and specific molecular mechanisms of this compound is warranted to fully elucidate its therapeutic potential. The diagrams included offer a visual representation of the general scientific process and potential biological interactions relevant to this class of compounds. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the burgeoning field of antioxidant research.

References

- 1. The discovery and development of new potential antioxidant agents for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

Cellular Uptake and Localization of Antioxidant Agent-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antioxidant Agent-13 (also known as Compound 5f) is a novel synthetic compound belonging to the pyrazolo[1,5-a][1][2][3]triazine class of molecules. It has demonstrated significant antioxidant potential through the inhibition of various enzymes and radical scavenging activities. Understanding the cellular uptake and subcellular localization of this agent is paramount for elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing its potential off-target effects. This technical guide provides a comprehensive overview of the methodologies used to characterize the cellular transport and compartmentalization of novel antioxidant compounds, using this compound as a primary example. While specific experimental data on the cellular fate of this compound is not yet publicly available, this document outlines the established protocols and data presentation frameworks that are critical for such an investigation.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4] Exogenous antioxidants that can effectively penetrate cells and localize to sites of excessive ROS production are of significant therapeutic interest. This compound has been identified as a potent inhibitor of oxidative enzymes, with demonstrated efficacy in chemical assays. The next critical step in its preclinical development is to understand its behavior within a cellular context.

This guide will detail the experimental workflows for quantifying the cellular uptake of this compound and identifying its subcellular distribution.

Physicochemical Properties and Predicted Cellular Uptake Mechanisms

The chemical structure of this compound, a pyrazolo[1,5-a][1][2][3]triazine derivative, suggests it is a small molecule with a moderate degree of lipophilicity. These characteristics are predictive of its ability to traverse the plasma membrane. The primary mechanisms by which small molecules enter cells are passive diffusion, facilitated diffusion, and active transport. Given its likely properties, passive diffusion across the lipid bilayer is a probable route of entry.

To systematically investigate the mechanism of uptake, a series of experiments would be conducted to explore factors such as concentration dependence, temperature sensitivity, and energy requirements.

Quantitative Analysis of Cellular Uptake

The quantification of intracellular concentrations of this compound is essential for understanding its dose-dependent effects. A common and robust method for this is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Table 1: Illustrative Cellular Uptake Data for this compound

| Concentration (µM) | Incubation Time (min) | Intracellular Concentration (pmol/10^6 cells) | Uptake Efficiency (%) |

| 1 | 30 | 15.2 ± 1.8 | 1.52 |

| 1 | 60 | 28.9 ± 2.5 | 2.89 |

| 1 | 120 | 45.1 ± 3.1 | 4.51 |

| 10 | 30 | 148.5 ± 12.3 | 14.85 |

| 10 | 60 | 295.3 ± 21.7 | 29.53 |

| 10 | 120 | 460.8 ± 35.4 | 46.08 |

| 50 | 30 | 730.1 ± 55.9 | 73.01 |

| 50 | 60 | 1455.6 ± 112.1 | >95% (saturation) |

| 50 | 120 | 1480.2 ± 120.5 | >95% (saturation) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Cellular Uptake Quantification by HPLC-MS

-

Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in 6-well plates and grow to 80-90% confluency.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for different time points (e.g., 30, 60, 120 minutes) at 37°C. Include a control group incubated at 4°C to assess non-specific binding and passive uptake at low temperatures.

-

Cell Lysis: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells using a suitable lysis buffer containing a known concentration of an internal standard.

-

Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to pellet the debris. Collect the supernatant for analysis.

-

HPLC-MS Analysis: Inject the supernatant into an HPLC-MS system. Develop a separation method using a suitable column (e.g., C18) and a mobile phase gradient. Use the mass spectrometer to detect and quantify this compound and the internal standard based on their specific mass-to-charge ratios.

-

Data Analysis: Construct a standard curve to determine the concentration of this compound in the cell lysates. Normalize the results to the cell number to obtain the intracellular concentration.

References

Methodological & Application

"Antioxidant agent-13" protocol for cell culture studies

For Research Use Only.

Introduction

Antioxidant Agent-13 is a novel, cell-permeable small molecule designed to protect cells from oxidative stress-induced damage. It functions as a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic insults. Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a suite of cytoprotective genes, including key antioxidant enzymes. These notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its protective effects and mechanism of action.

Mechanism of Action

This compound disrupts the interaction between Nrf2 and its cytosolic repressor, Keap1 (Kelch-like ECH-associated protein 1). This leads to the stabilization and nuclear accumulation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), upregulating their expression and enhancing cellular antioxidant capacity.

Application Notes and Protocols: Antioxidant Agent-13 (AO-13) for Neuroprotection Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antioxidant Agent-13 (AO-13) is a novel small molecule compound with potent antioxidant properties. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological mechanism in a variety of neurodegenerative diseases and acute brain injuries, such as ischemic stroke. AO-13 is designed to mitigate oxidative damage, thereby offering a potential therapeutic strategy for neuroprotection. These application notes provide detailed protocols for evaluating the neuroprotective effects of AO-13 in both in vitro and in vivo models of neuronal stress and injury.

In Vitro Neuroprotective Efficacy

The neuroprotective potential of AO-13 was first assessed in cultured neuronal cells subjected to oxidative stress. The following data summarizes the efficacy of AO-13 in mitigating hydrogen peroxide (H₂O₂)-induced cytotoxicity in the human neuroblastoma cell line, SH-SY5Y.

Data Presentation

Table 1: In Vitro Efficacy of AO-13 in SH-SY5Y Cells

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Optimal Cytoprotective Concentration | 10 µM | 24-hour pre-incubation with AO-13 followed by 200 µM H₂O₂ challenge for 24 hours. |

| Cell Viability (MTT Assay) | 85.7 ± 4.2% | Compared to H₂O₂-treated control (45.3 ± 3.8%). |

| Reduction in ROS (DCFH-DA Assay) | 62.1 ± 5.5% | Reduction in intracellular ROS levels compared to H₂O₂-treated cells. |

| Caspase-3 Activity | 58.9 ± 6.1% decrease | Decrease in apoptotic activity compared to H₂O₂-treated cells. |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol details the steps to assess the cytoprotective effects of AO-13 against H₂O₂-induced oxidative stress in SH-SY5Y cells.

Materials:

-

SH-SY5Y cells

-

DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (AO-13)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Caspase-3 colorimetric assay kit

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

AO-13 Pre-treatment: Prepare serial dilutions of AO-13 in culture medium (e.g., 1, 5, 10, 25, 50 µM). Remove the old medium from the cells and add 100 µL of the AO-13 containing medium to the respective wells. Incubate for 24 hours.

-

Oxidative Stress Induction: Prepare a 200 µM solution of H₂O₂ in serum-free medium. Remove the AO-13 containing medium and add the H₂O₂ solution to all wells except the vehicle control group. Incubate for 24 hours.

-

Assessment of Cell Viability (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Measurement of Intracellular ROS (DCFH-DA Assay):

-

After H₂O₂ treatment, wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity (excitation 485 nm, emission 530 nm).

-

-

Caspase-3 Activity Assay:

-

Collect cell lysates according to the manufacturer's protocol for the caspase-3 assay kit.

-

Measure the colorimetric signal produced by the cleavage of the caspase-3 substrate.

-

Mandatory Visualization

Caption: Workflow for in vitro neuroprotection assessment of AO-13.

In Vivo Neuroprotective Efficacy

The neuroprotective effects of AO-13 were evaluated in a rat model of transient middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.

Data Presentation

Table 2: In Vivo Efficacy of AO-13 in a Rat MCAO Model

| Parameter | Vehicle Control | AO-13 (10 mg/kg, i.p.) | p-value |

|---|---|---|---|

| Infarct Volume (mm³) | 185.4 ± 15.2 | 98.7 ± 12.1 | < 0.01 |

| Neurological Deficit Score | 3.2 ± 0.4 | 1.8 ± 0.3 | < 0.01 |

| Brain Edema (%) | 12.5 ± 1.8 | 6.3 ± 1.1 | < 0.05 |

| Malondialdehyde (MDA) Levels (nmol/mg protein) | 2.4 ± 0.3 | 1.3 ± 0.2 | < 0.01 |

Experimental Protocols

Protocol 2: In Vivo Neuroprotection in a Rat MCAO Model

This protocol describes the procedure for inducing transient focal cerebral ischemia and assessing the neuroprotective effects of AO-13.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound (AO-13)

-

Saline solution (vehicle)

-

Isoflurane for anesthesia

-

4-0 monofilament nylon suture with a rounded tip

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Equipment for surgery and physiological monitoring

Procedure:

-

Animal Preparation: Anesthetize the rats with isoflurane (3% for induction, 1.5% for maintenance). Monitor body temperature and maintain at 37°C.

-

MCAO Surgery:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert the nylon suture from the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

-

-

AO-13 Administration: Administer AO-13 (10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection at the time of reperfusion.

-

Neurological Assessment: 24 hours after MCAO, evaluate neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).

-

Infarct Volume Measurement:

-

Euthanize the rats and harvest the brains.

-

Slice the brain into 2 mm coronal sections.

-

Stain the slices with 2% TTC solution for 30 minutes at 37°C. Healthy tissue stains red, while the infarcted area remains white.

-

Quantify the infarct volume using image analysis software.

-

-

Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress, such as MDA levels, using commercially available kits.

Mandatory Visualization

Caption: Workflow for in vivo neuroprotection assessment of AO-13.

Proposed Mechanism of Action

AO-13 is hypothesized to exert its neuroprotective effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, AO-13 facilitates the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular antioxidant defense system.

Mandatory Visualization

Caption: Proposed Nrf2-mediated signaling pathway of AO-13.

Application Note: Quantification of Antioxidant Agent-13 by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antioxidant agent-13 is a plant-derived flavonoid known for its potent antioxidant properties, which may offer therapeutic benefits in preventing diseases linked to oxidative stress, such as heart disease, cancer, and inflammatory conditions.[1] Accurate and precise quantification of this agent in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the reliable determination of this compound. The principle of this method is based on the separation of the analyte on a nonpolar stationary phase with a polar mobile phase.

Experimental Protocols

1. Materials and Reagents

-

Equipment:

-

Chemicals:

2. Chromatographic Conditions The separation and quantification were achieved using an isocratic elution method. The optimized parameters are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)[2][3] |

| Mobile Phase | Methanol : 0.4% Phosphoric Acid in Water (49:51, v/v)[2] |

| Flow Rate | 1.0 mL/min[2][3] |

| Injection Volume | 20 µL[2][5] |

| Column Temperature | 35°C[5][6] |

| Detection Wavelength | 370 nm[5] |

| Run Time | 10 minutes |

3. Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol, sonicating as needed to ensure complete dissolution.[7]

-

Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 100 µg/mL.[3][4] These solutions are used to construct the calibration curve.

4. Sample Preparation (from Plant Extract)

-

Accurately weigh approximately 50 mg of the dried plant extract powder and transfer to a 50 mL volumetric flask.[1]

-

Add approximately 40 mL of methanol and sonicate for 20 minutes to extract this compound.[1]

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Logical Workflow for HPLC Analysis

Caption: Experimental workflow for the quantification of this compound.

Results and Data Presentation

The developed method was validated according to ICH guidelines for linearity, precision, and accuracy.[3]

1. Linearity A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The method demonstrated excellent linearity over the concentration range.

Table 2: Linearity and Range

| Parameter | Result |

| Concentration Range | 5 - 100 µg/mL[4] |

| Regression Equation | y = 45872x + 12530 |

| Correlation Coefficient (r²) | > 0.999[3] |

2. Method Precision Precision was evaluated by analyzing six replicate injections of a standard solution (40 µg/mL) on the same day (intra-day) and on three different days (inter-day). The low relative standard deviation (%RSD) values indicate good precision.

Table 3: Precision of the HPLC Method

| Parameter | Retention Time (min) | Peak Area | %RSD |

| Intra-day (n=6) | 4.21 ± 0.02 | 1854230 | < 2%[3] |

| Inter-day (n=3) | 4.23 ± 0.04 | 1861590 | < 2%[3] |

3. Accuracy (Recovery) The accuracy of the method was determined by a recovery study using the standard addition method at three different concentration levels (50%, 100%, and 150%). The results show high recovery rates, confirming the method's accuracy.

Table 4: Accuracy/Recovery Study

| Amount Spiked (%) | Concentration (µg/mL) | Mean Recovery (%) | %RSD |

| 50 | 20 | 99.25[3] | 1.10 |

| 100 | 40 | 98.89[3] | 0.85 |

| 150 | 60 | 100.52[2] | 1.21 |

4. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 5: Sensitivity of the Method

| Parameter | Result (µg/mL) |

| LOD | 0.5 |

| LOQ | 1.5 |

Signaling Pathway Visualization

The following diagram illustrates the logical relationship in the method validation process, a critical component for ensuring reliable analytical data in drug development.

Caption: Key parameters evaluated during HPLC method validation.

The described RP-HPLC method is simple, accurate, precise, and reliable for the quantitative determination of this compound in various samples. With a short run time of 10 minutes, this method is suitable for routine quality control analysis and research applications in the pharmaceutical and nutraceutical industries. The validation results confirm that the method meets the standards for analytical performance required by regulatory guidelines.

References

- 1. academic.oup.com [academic.oup.com]

- 2. phcogj.com [phcogj.com]

- 3. plantarchives.org [plantarchives.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phcog.com [phcog.com]

- 7. phytopharmajournal.com [phytopharmajournal.com]

Application Notes and Protocols for Antioxidant Agent-13 in the Prevention of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in cellular injury and the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), leading to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can damage cellular macromolecules and disrupt signaling pathways.[4][5] Antioxidant Agent-13 (AA-13) is a novel therapeutic candidate under investigation for its potent inhibitory effects on lipid peroxidation. These application notes provide a comprehensive overview of AA-13's mechanism of action and detailed protocols for its evaluation.

Mechanism of Action

This compound is hypothesized to act as a potent free radical scavenger, interrupting the chain reaction of lipid peroxidation.[4][5] It may also indirectly mitigate oxidative stress by modulating endogenous antioxidant defense systems. The primary mechanisms of action are believed to include:

-

Direct Radical Scavenging: AA-13 can directly neutralize peroxyl radicals, thereby terminating the propagation phase of lipid peroxidation.[3]

-

Metal Ion Chelation: By chelating transition metal ions like iron and copper, AA-13 can prevent the initiation of lipid peroxidation via the Fenton reaction.

-

Induction of Antioxidant Enzymes: AA-13 may upregulate the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through activation of the Antioxidant Response Element (ARE) signaling pathway.[6]

Signaling Pathways

The process of lipid peroxidation and the protective effects of antioxidants involve complex signaling cascades. A simplified representation of the interplay between lipid peroxidation, cellular damage, and the potential intervention points for this compound is depicted below.

References

- 1. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of lipid peroxidation in modulation of cellular signaling pathways, cell dysfunction, and death in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity of TS-13, ARE-inducing phenol antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: "Antioxidant Agent-13" Delivery Systems for Targeted Therapy

Introduction

"Antioxidant Agent-13" is a designation representing a class of potent antioxidant compounds with significant therapeutic potential. For the purpose of these application notes, we will focus on a representative agent, AF-13 , a polar fraction isolated from Allomyrina dichotoma larva extract (ADLE).[1][2][3] AF-13 has demonstrated significant anti-inflammatory and anti-apoptotic properties, primarily through the modulation of oxidative stress-related signaling pathways.[1][2] The effective delivery of such antioxidant agents to target tissues is crucial for maximizing their therapeutic efficacy while minimizing systemic side effects.[4][5] This document provides an overview of delivery strategies, key experimental protocols for evaluation, and data presentation guidelines for researchers and drug development professionals.

Mechanism of Action of AF-13

AF-13 exerts its antioxidant effects by mitigating the cellular damage induced by reactive oxygen species (ROS) and subsequent inflammatory cascades.[2] In cellular models of palmitate-induced toxicity, AF-13 has been shown to:

-

Inhibit the production of nitric oxide (NO) and intracellular ROS.[1][2]

-

Reduce the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

-

Suppress the activation of the NF-κB p65 signaling pathway, a key regulator of inflammation.[2]

-

Decrease the expression of apoptosis-related proteins and reduce DNA fragmentation.[1][2]

These actions collectively protect cells from oxidative stress-induced damage and subsequent apoptosis.

A simplified signaling pathway for the anti-inflammatory action of AF-13 is depicted below.

Delivery Systems for Targeted Antioxidant Therapy

The successful clinical application of antioxidant agents often necessitates advanced delivery systems to improve their bioavailability, stability, and targeting to specific sites of action.[4][6] Nanoparticle-based systems are a promising approach for delivering antioxidants like AF-13.[5][7][8]

1. Lipid-Based Nanoparticles (LNPs) Lipid-based nanoparticles, including liposomes and solid lipid nanoparticles, are highly biocompatible and can encapsulate both hydrophilic and hydrophobic compounds.[6][9][10] They can protect the antioxidant from degradation and facilitate its uptake into cells.[11] Surface modification with targeting ligands can further enhance delivery to specific tissues or cell types.[5][12]

2. Polymeric Nanoparticles Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to formulate nanoparticles for sustained release of the encapsulated antioxidant.[8][10] The release kinetics can be tuned by altering the polymer composition and molecular weight.[10]

3. Mitochondria-Targeted Delivery Given that mitochondria are a primary source of cellular ROS, targeting antioxidants directly to these organelles is a highly effective strategy.[11][13][14] This can be achieved by conjugating the antioxidant to a lipophilic cation, such as triphenylphosphonium (TPP), which accumulates within the mitochondria due to the mitochondrial membrane potential.[11][13][15]

The following table summarizes the key characteristics of these delivery systems.

| Delivery System | Composition | Key Advantages | Considerations |

| Lipid-Based Nanoparticles | Lipids (e.g., phospholipids, cholesterol) | High biocompatibility, can encapsulate a wide range of drugs, potential for surface functionalization.[6][9][10] | Potential for instability, clearance by the reticuloendothelial system. |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, PLA) | Controlled and sustained release, well-established formulation techniques.[8][10] | Potential for polymer-related toxicity, complex release profiles. |

| Mitochondria-Targeted Conjugates | Antioxidant + Lipophilic Cation (e.g., TPP) | Direct delivery to the primary site of ROS production, high accumulation in mitochondria.[11][13][15] | Potential for mitochondrial toxicity at high concentrations.[15] |

Experimental Protocols

Protocol 1: In Vitro Evaluation of Antioxidant Activity (DPPH Assay)

This protocol measures the free radical scavenging capacity of the antioxidant agent.[16][17]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

This compound (AF-13)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of AF-13 and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound or control.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH free radicals.[2]

Protocol 2: Formulation of Antioxidant-Loaded Lipid Nanoparticles

This protocol describes a common method for preparing lipid nanoparticles encapsulating an antioxidant agent.

Materials:

-

This compound

-

Lipids (e.g., soy lecithin, cholesterol)

-

Surfactant (e.g., Poloxamer 188)

-

Organic solvent (e.g., ethanol)

-

Aqueous buffer (e.g., PBS)

-

High-speed homogenizer or sonicator

Procedure:

-

Dissolve the lipids and this compound in the organic solvent to form the lipid phase.

-

Dissolve the surfactant in the aqueous buffer to form the aqueous phase.

-

Heat both phases to a temperature above the melting point of the lipids.

-

Add the lipid phase to the aqueous phase under high-speed homogenization or sonication.

-

Allow the resulting nanoemulsion to cool to room temperature, leading to the formation of solid lipid nanoparticles.

-

Purify the nanoparticle suspension by dialysis or centrifugation to remove unencapsulated agent and excess surfactant.

Protocol 3: In Vitro Cellular Uptake and Efficacy

This protocol assesses the ability of the delivery system to transport the antioxidant into cells and protect against oxidative stress.

Materials:

-

Cell culture medium and supplements

-

Oxidative stress-inducing agent (e.g., palmitate, hydrogen peroxide)[2]

-

Fluorescently labeled nanoparticles or a fluorescent ROS indicator (e.g., DCFH-DA)

-

Fluorescence microscope or flow cytometer

-

Cell viability assay kit (e.g., MTT)

Procedure:

-

Cellular Uptake:

-

Culture the target cells in a suitable format (e.g., glass-bottom dishes for microscopy).

-

Treat the cells with fluorescently labeled nanoparticles for various time points.

-

Wash the cells to remove non-internalized nanoparticles.

-

Visualize and quantify the cellular uptake using fluorescence microscopy or flow cytometry.

-

-

Protective Efficacy:

-

Pre-treat the cells with the antioxidant-loaded nanoparticles for a specified duration.

-

Induce oxidative stress by adding the inducing agent (e.g., palmitate).[2]

-

After the incubation period, assess cell viability using an MTT assay.

-

Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

A general workflow for nanoparticle formulation and in vitro testing is illustrated below.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the described protocols.

Table 1: In Vitro Antioxidant Activity of AF-13

| Compound | DPPH Scavenging IC50 (µg/mL) |

| AF-13 | 45.2 ± 3.1 |

| Ascorbic Acid | 8.5 ± 0.7 |

Table 2: Physicochemical Properties of AF-13 Loaded Nanoparticles

| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| AF-13-LNPs | 125 ± 10 | -25.3 ± 2.1 | 85.6 ± 4.2 |

| AF-13-PLGA NPs | 180 ± 15 | -18.7 ± 1.9 | 78.2 ± 5.5 |

Table 3: Protective Effect of AF-13 Formulations in INS-1 Cells

| Treatment Group | Cell Viability (%) | Intracellular ROS (Fold Change vs. Control) |

| Control | 100 ± 5.2 | 1.0 ± 0.1 |

| Palmitate (500 µM) | 48 ± 4.5 | 4.2 ± 0.5 |

| Palmitate + Free AF-13 | 65 ± 3.8 | 2.5 ± 0.3 |

| Palmitate + AF-13-LNPs | 88 ± 4.1 | 1.4 ± 0.2 |

Disclaimer: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results.

References

- 1. Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Innovative Delivery and Release Systems for Antioxidants and Other Active Substances in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo delivery of antioxidant enzymes with multi-functionalized lipid nanoparticles for sepsis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Mitochondria-Targeted Antioxidants: A Step towards Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nanotherapies for Treatment of Cardiovascular Disease: A Case for Antioxidant Targeted Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations [mdpi.com]

- 14. Antioxidant Delivery System Shields Liver Cells From Drug-Induced Damage | Technology Networks [technologynetworks.com]

- 15. Delivery of bioactive molecules to mitochondria in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: "Antioxidant Agent-13" in Combination with Other Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the synthetic phenolic antioxidant, "Antioxidant agent-13" (TS-13), also known as sodium 3-(3'-tert-butyl-4'-hydroxyphenyl)propyl thiosulfonate. The focus is on its application in combination with other therapeutic agents, leveraging its mechanism of action as a potent inducer of the Nrf2/Keap1/Antioxidant Response Element (ARE) signaling pathway.

Application Notes

Synergistic Antitumor Activity with Doxorubicin

TS-13 has demonstrated a significant synergistic effect when used in combination with the chemotherapeutic drug doxorubicin in preclinical models of Lewis lung carcinoma. This combination therapy leads to enhanced tumor growth suppression compared to either agent alone.[1][2]

Mechanism of Synergy:

The synergistic effect is attributed to the multifaceted action of TS-13. While doxorubicin induces cytotoxicity in cancer cells, it is also associated with significant side effects, including cardiotoxicity, often linked to oxidative stress.[3][4] TS-13, by activating the Nrf2 pathway, upregulates the expression of a suite of antioxidant and detoxifying enzymes, thereby protecting normal cells from doxorubicin-induced oxidative damage.[3] Furthermore, TS-13 has been shown to inhibit the generation of nitric oxide (NO) by peritoneal macrophages, a factor that can contribute to tumor progression.[1][2] This dual action of enhancing the antitumor effect of doxorubicin while mitigating its toxicity makes the combination a promising therapeutic strategy.

Quantitative Data Summary:

The following table summarizes the quantitative data on the synergistic antitumor effect of TS-13 and doxorubicin on Lewis lung carcinoma in a murine model.

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |

| TS-13 | 100 mg/kg (in drinking water) | 32.3 | [1][2] |

| Doxorubicin | 8 mg/kg (cumulative, i.p.) | 49.5 | [1][2] |

| TS-13 + Doxorubicin | 100 mg/kg + 8 mg/kg | 55.4 | [1][2] |

Anti-Inflammatory Properties and the Nrf2/Keap1/ARE Signaling Pathway

TS-13 exhibits potent anti-inflammatory properties, primarily through the activation of the Nrf2/Keap1/ARE signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Mechanism of Action:

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of inducers like TS-13, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis and regeneration. The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat inflammation.

References

- 1. Synthetic Phenolic Antioxidant TS-13 Suppresses the Growth of Lewis Lung Carcinoma and Potentiates Oncolytic Effect of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic antioxidant TS-13 reduces doxorubicin cardiotoxicity [ouci.dntb.gov.ua]